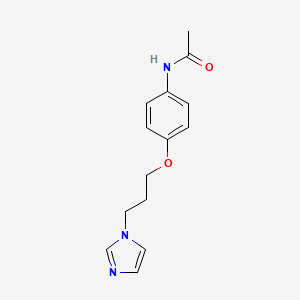

N-(4-(3-(1H-Imidazol-1-yl)propoxy)phenyl)acetamide

Description

Properties

CAS No. |

88137-90-0 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

N-[4-(3-imidazol-1-ylpropoxy)phenyl]acetamide |

InChI |

InChI=1S/C14H17N3O2/c1-12(18)16-13-3-5-14(6-4-13)19-10-2-8-17-9-7-15-11-17/h3-7,9,11H,2,8,10H2,1H3,(H,16,18) |

InChI Key |

KDOAJGCLJIKAAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCCCN2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Imidazole-Containing Intermediate

The imidazole ring is often introduced through nucleophilic substitution reactions involving imidazole or its derivatives. A common approach is:

- Reacting 1H-imidazole with a suitable alkyl halide (e.g., 3-bromopropanol or 3-chloropropanol) to form 3-(1H-imidazol-1-yl)propanol.

- This intermediate serves as the key building block for further coupling.

Formation of the Propoxy Linker to the Phenyl Ring

The phenyl ring bearing a hydroxyl group at the para position (4-hydroxyphenyl derivative) is reacted with the 3-(1H-imidazol-1-yl)propanol intermediate to form the ether linkage:

- The hydroxyl group on the phenyl ring undergoes nucleophilic substitution with the alkyl halide derivative of the imidazole intermediate or vice versa.

- This step is typically catalyzed by bases such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) to facilitate the SN2 reaction.

- The reaction conditions are optimized to avoid side reactions and maximize yield.

Acetylation to Form the Acetamide

The final step involves acetylation of the aniline nitrogen on the phenyl ring:

- The intermediate containing the imidazolylpropoxyphenyl moiety is treated with acetic anhydride or acetyl chloride under mild conditions.

- This step converts the amine group into the acetamide, completing the synthesis of this compound.

- Reaction conditions such as temperature, solvent (e.g., dichloromethane or pyridine), and reaction time are carefully controlled to ensure selective acetylation without affecting other functional groups.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1H-imidazole + 3-bromopropanol | K2CO3, DMF, reflux | 3-(1H-imidazol-1-yl)propanol | 75-85 |

| 2 | 4-hydroxyphenylamine + 3-(1H-imidazol-1-yl)propanol derivative | K2CO3, DMF, 80°C | 4-(3-(1H-imidazol-1-yl)propoxy)aniline | 65-80 |

| 3 | 4-(3-(1H-imidazol-1-yl)propoxy)aniline + Ac2O | Room temp, DCM or pyridine | This compound | 80-90 |

Note: Yields are approximate and depend on reaction scale and purification methods.

Research Findings and Optimization

- Catalyst and Solvent Effects: Potassium carbonate in DMF is widely used for the ether formation step due to its strong base properties and ability to solubilize reactants, leading to higher yields and fewer side products.

- Temperature Control: Reflux or elevated temperatures (70-90°C) are necessary for efficient nucleophilic substitution but must be balanced to prevent decomposition of sensitive imidazole rings.

- Purification: Column chromatography or recrystallization is employed to isolate the final product with high purity.

- Alternative Methods: Some studies suggest microwave-assisted synthesis or ultrasound irradiation to accelerate reaction rates and improve yields, though these require specialized equipment.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic signals for the imidazole protons (typically 6.5-8.5 ppm), aromatic phenyl protons (7.0-7.5 ppm), and acetamide methyl group (~2.0 ppm) confirm the structure.

- IR Spectroscopy: Presence of amide carbonyl stretch (~1650 cm^-1) and ether C-O-C stretch (~1100 cm^-1) validate functional groups.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound confirms molecular integrity.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Base for ether formation | K2CO3 (1.2 eq) | Strong base, promotes SN2 |

| Solvent for ether formation | DMF | Polar aprotic, high boiling |

| Temperature (ether formation) | 80-90°C | Reflux conditions |

| Acetylation reagent | Acetic anhydride or acetyl chloride | Mild acetylation |

| Acetylation solvent | DCM or pyridine | Pyridine acts as base and solvent |

| Reaction time (acetylation) | 1-3 hours | Room temperature |

| Purification | Column chromatography | Silica gel, gradient elution |

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-(1H-Imidazol-1-yl)propoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including N-(4-(3-(1H-Imidazol-1-yl)propoxy)phenyl)acetamide. The compound has been tested against various bacterial strains, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

- Methodology : The disk diffusion method was employed to assess antibacterial activity.

- Results : Compounds similar to this compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting high potency at concentrations as low as 1 mM .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (mM) |

|---|---|---|---|

| A | S. aureus | 32 | 1 |

| B | E. coli | 27 | 1 |

| C | P. mirabilis | 30 | 1 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. The compound's ability to inhibit cancer cell proliferation indicates its usefulness in cancer therapy.

Case Study: Anticancer Evaluation

- Methodology : The MTT assay was utilized to evaluate cytotoxicity against various cancer cell lines.

- Results : Compounds with similar structures demonstrated significant antiproliferative activity across multiple cancer types, including breast and leukemia cells.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-468 | 0.42 | 90.47 |

| T-47D | 0.36 | 84.32 |

| SK-MEL-5 | 0.38 | 81.58 |

Insights from Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to target proteins involved in cell proliferation and survival, such as EGFR and IL-6, suggesting a multi-target approach in its anticancer activity .

Mechanism of Action

The mechanism of action of N-(4-(3-(1H-Imidazol-1-yl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between N-(4-(3-(1H-Imidazol-1-yl)propoxy)phenyl)acetamide and related compounds:

Key Observations :

- Imidazole vs. Triazole/Pyrazole : The imidazole ring in the target compound provides distinct electronic and steric properties compared to triazoles (e.g., 6a, 6m) or pyrazoles (e.g., compound 1 ). Imidazole’s ability to form hydrogen bonds may enhance receptor binding compared to triazoles, which are more rigid due to their aromaticity .

- The target compound’s propoxy linker could balance flexibility and stability.

Spectral Comparison :

Analysis :

- The absence of nitro or chloro groups in the target compound eliminates IR peaks at ~1504 cm⁻¹ (NO₂) or 785 cm⁻¹ (C–Cl), simplifying its spectrum compared to 6b and 6m .

- Imidazole protons in the target compound would resonate at ~7.5–8.5 ppm, distinguishable from triazole signals (e.g., 8.36 ppm in 6b ).

Biological Activity

N-(4-(3-(1H-Imidazol-1-yl)propoxy)phenyl)acetamide, a compound featuring an imidazole moiety, phenyl group, and acetamide functionality, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized from glyoxal and ammonia.

- Attachment of the Propoxy Group : The imidazole is reacted with 3-chloropropanol under basic conditions to yield 3-(1H-imidazol-1-yl)propanol.

- Formation of the Phenyl Ether : This intermediate is then reacted with 4-hydroxyacetophenone to create the phenyl ether linkage.

- Acetylation : Finally, acetylation with acetic anhydride forms the target compound.

Antimycobacterial Activity

This compound has demonstrated promising antimycobacterial activity. In vitro studies have shown that derivatives containing imidazole can inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains. For instance, compounds structurally related to this molecule exhibited moderate activity against M. tuberculosis H37Ra .

Anticancer Activity

Research indicates that imidazole-containing compounds exhibit significant anticancer properties. For example, derivatives similar to this compound have been tested against various cancer cell lines, showing IC50 values that suggest potent cytotoxic effects. Specifically, studies have reported IC50 values as low as 0.275 µM against certain cancer types, indicating a strong potential for development as anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand that binds to metal ions or active sites on enzymes, inhibiting their function. This property is crucial for its antimycobacterial and anticancer activities.

- Receptor Binding : The compound may also interact with specific receptors involved in cell signaling pathways, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have illustrated the biological potential of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.